Cav 2.2 blocker 1

Übersicht

Beschreibung

Cav 2.2-Blocker 1, auch bekannt als Verbindung 9, ist ein potenter Inhibitor von N-Typ-Calciumkanälen (Cav 2.2). Diese Kanäle sind entscheidend für die Übertragung von Schmerzsignalen im Nervensystem. Cav 2.2-Blocker 1 hat einen IC50-Wert von 1 nM, was ihn bei der Blockierung dieser Kanäle hochwirksam macht . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um Schmerzmechanismen zu untersuchen und potenzielle Schmerzbehandlungen zu entwickeln .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cav 2.2-Blocker 1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsstoffe unter kontrollierten Bedingungen, um die Kernstruktur der Verbindung zu bilden.

Funktionalisierung: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Halogenierung in die Kernstruktur eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cav 2.2-Blocker 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Hochskalierung der Reaktionen: Die Reaktionen werden mithilfe von industriellen Reaktoren und optimierten Bedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts sicherzustellen.

Verpackung und Lagerung: Die Verbindung wird unter kontrollierten Bedingungen verpackt und bei geeigneten Temperaturen gelagert, um ihre Stabilität zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Cav 2.2-Blocker 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene funktionelle Gruppen in die Verbindung einzuführen.

Häufige Reagenzien und Bedingungen

Die in diesen Reaktionen verwendeten häufigen Reagenzien und Bedingungen umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid für Reduktionsreaktionen.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Cav 2.2-Blocker 1 mit modifizierten funktionellen Gruppen. Diese Derivate werden häufig in weiteren Forschungsarbeiten verwendet, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Cav 2.2-Blocker 1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Schmerzforschung: Die Verbindung wird ausgiebig verwendet, um die Mechanismen der Schmerzübertragung zu untersuchen und potenzielle Schmerzbehandlungen zu entwickeln.

Neurowissenschaften: Es wird verwendet, um die Rolle von N-Typ-Calciumkanälen bei der neuronalen Signalübertragung und synaptischen Transmission zu untersuchen.

Arzneimittelentwicklung: Cav 2.2-Blocker 1 dient als Leitverbindung bei der Entwicklung neuer Medikamente, die auf N-Typ-Calciumkanäle abzielen, zur Behandlung chronischer Schmerzen.

Biologische Studien: Die Verbindung wird in verschiedenen biologischen Studien verwendet, um die Funktion von Calciumkanälen in verschiedenen physiologischen Prozessen zu verstehen.

Wirkmechanismus

Cav 2.2-Blocker 1 entfaltet seine Wirkung durch Blockierung von N-Typ-Calciumkanälen (Cav 2.2). Diese Kanäle befinden sich an Nervenenden und sind für den Einstrom von Calciumionen als Reaktion auf Aktionspotenziale verantwortlich. Durch die Blockierung dieser Kanäle hemmt Cav 2.2-Blocker 1 die Freisetzung von Neurotransmittern, wodurch die Schmerzübertragung reduziert wird . Die Verbindung bindet an spezifische Stellen am Kanal, stabilisiert seinen geschlossenen Zustand und verhindert den Einstrom von Calciumionen .

Wissenschaftliche Forschungsanwendungen

Cav 2.2 blocker 1 has a wide range of scientific research applications, including:

Pain research: The compound is extensively used to study the mechanisms of pain transmission and develop potential pain treatments.

Neuroscience: It is used to investigate the role of N-type calcium channels in neuronal signaling and synaptic transmission.

Drug development: This compound serves as a lead compound in the development of new drugs targeting N-type calcium channels for the treatment of chronic pain.

Biological studies: The compound is used in various biological studies to understand the function of calcium channels in different physiological processes.

Wirkmechanismus

Target of Action

Cav 2.2 blocker 1, also known as compound 9, primarily targets the N-type voltage-gated calcium (CaV) channels, specifically the CaV2.2 subtype . These channels are crucial in mediating calcium influx at presynaptic terminals in response to action potentials . They play vital roles in synaptogenesis, the release of neurotransmitters, and nociceptive transmission .

Mode of Action

This compound interacts with its target, the CaV2.2 channel, by blocking the ion influx . This blocking action is achieved by the compound occupying the DIII–DIV fenestration site of the channel . This interaction results in the inhibition of the channel’s function, thereby preventing the influx of calcium ions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway involving the N-type voltage-gated calcium channels . By blocking these channels, this compound disrupts the normal flow of calcium ions, which are crucial secondary messengers in various cellular events. This disruption can affect downstream effects such as muscle contraction, secretion of neurotransmitters, cell division, differentiation, and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cav 2It is known that cav 22 blocker 1 is a small molecule that can pass through the central nervous system , suggesting good absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of calcium influx at presynaptic terminals . This inhibition disrupts the normal functioning of the neurons, particularly in the release of neurotransmitters and nociceptive transmission . As a result, this compound can be used for the treatment of pain .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cav 2.2 blocker 1 interacts with the Cav 2.2, a type of voltage-gated calcium channel, and blocks its function . The Cav 2.2 channels are primarily located at nerve terminals, including nociceptive fibers, where they initiate neurotransmitter release . By blocking these channels, this compound can effectively reduce the transmission of pain signals .

Cellular Effects

In the cellular context, this compound impacts various types of cells and cellular processes. It influences cell function by altering the cell signaling pathways, gene expression, and cellular metabolism . By blocking the Cav 2.2 channels, it can disrupt the normal influx of calcium ions, which can have wide-ranging effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the Cav 2.2 channels and blocking the influx of calcium ions . This can lead to changes in gene expression and enzyme activity within the cell .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cav 2.2 blocker 1 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling up the reactions: The reactions are scaled up using industrial reactors and optimized conditions to ensure high yield and purity.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Packaging and storage: The compound is packaged under controlled conditions and stored at appropriate temperatures to maintain its stability.

Analyse Chemischer Reaktionen

Types of Reactions

Cav 2.2 blocker 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used in further research to study the structure-activity relationship of the compound .

Vergleich Mit ähnlichen Verbindungen

Cav 2.2-Blocker 1 ist einzigartig in seiner hohen Potenz und Selektivität für N-Typ-Calciumkanäle. Ähnliche Verbindungen umfassen:

Ziconotid: Ein weiterer potenter N-Typ-Calciumkanal-Blocker, der zur Schmerzbehandlung eingesetzt wird.

ω-Conotoxine: Eine Klasse von Peptiden, die aus dem Gift von Kegelschnecken gewonnen werden und ebenfalls auf N-Typ-Calciumkanäle abzielen.

PD173212: Ein niedermolekularer Inhibitor von N-Typ-Calciumkanälen.

Im Vergleich zu diesen Verbindungen bietet Cav 2.2-Blocker 1 eine einzigartige Kombination aus hoher Potenz und Selektivität, was ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

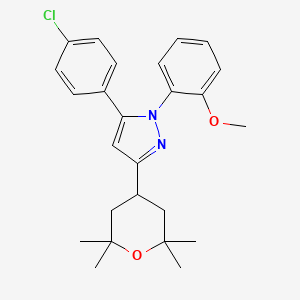

IUPAC Name |

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDURKOGJFOYENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)

![3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2709120.png)

![2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2709121.png)

![(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2709122.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)

![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)

![(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one](/img/structure/B2709130.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2709133.png)

![N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B2709136.png)

![N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2709138.png)